Cilengitide trifluoroacetate consists of a cyclic pentapeptide backbone with the sequence Arg-Gly-Asp-D-Phe-N-methyl-Val []. The cyclic structure is crucial for its biological activity. Interestingly, research has shown that the receptor-bound conformation of cilengitide is better represented by its solution-state structure than the solid-state structure obtained from X-ray crystallography []. This highlights the importance of considering the dynamic nature of the molecule in solution when studying its interactions with biological targets.
Cilengitide trifluoroacetate exerts its biological effects by selectively binding to αvβ3 and αvβ5 integrins, primarily at the arginine-glycine-aspartic acid (RDG) binding site []. This binding disrupts the interaction between integrins and extracellular matrix proteins, thereby inhibiting downstream signaling pathways crucial for cell adhesion, migration, proliferation, and angiogenesis [, ]. By interfering with these processes, cilengitide trifluoroacetate exhibits anti-tumor activity in various cancer models [].
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4